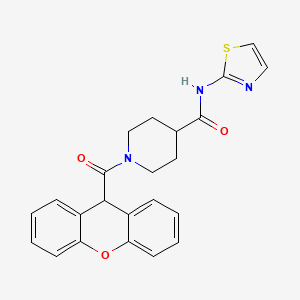![molecular formula C25H22ClN3O2 B2844077 1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 883632-15-3](/img/structure/B2844077.png)
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Polyimide Synthesis and Properties
Research demonstrates the synthesis of soluble and thermally stable polyimides utilizing unsymmetrical diamine monomers containing pendant groups like triaryl imidazole, indicating potential for creating materials with high thermal stability and solubility in polar solvents. Such polyimides exhibit excellent solubility, high glass transition temperatures, and stability up to temperatures above 300°C, depending on the monomer used (Ghaemy & Alizadeh, 2009).
Novel Disinfection By-products Identification
In the context of environmental chemistry, studies have identified novel disinfection by-products including chlorinated benzoquinone and phenyl benzoquinones during the chlorination treatment of certain UV filters in swimming pool water. This research underscores the transformation characteristics and potential ecological and health risks of such compounds in water treatment processes (Sun et al., 2019).
Catalytic Activity and Synthesis of Complex Molecules
Investigations into the synthesis of complex molecules like pyrido[1,2-a]benzimidazole derivatives reveal the efficiency of novel multicomponent reactions. These studies demonstrate the potential for synthesizing polysubstituted benzimidazoles, which have implications in medicinal chemistry for developing new therapeutic agents (Yan et al., 2009).
Anticancer and Antimicrobial Agent Development
Research into the synthesis of novel compounds with potential anticancer and antimicrobial activities highlights the quest for new biologically potent molecules. Studies on compounds incorporating oxazole, pyrazoline, and pyridine demonstrate significant potential against cancer cell lines and pathogenic strains, underscoring the importance of chemical synthesis in drug discovery (Katariya et al., 2021).
Immunostimulatory Activity
Explorations into the immunostimulatory activity of specific compounds, such as those containing benzimidazole-acetic acid structures, reveal their potential to enhance anti-tumor immune responses. This area of research may offer insights into the development of compounds that can improve the effectiveness of cancer immunotherapy by stimulating the body's immune response to tumor cells (Tagliabue et al., 1978).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c26-19-7-6-8-20(16-19)29-17-18(15-24(29)30)25-27-22-11-4-5-12-23(22)28(25)13-14-31-21-9-2-1-3-10-21/h1-12,16,18H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKJOWCNOUQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)

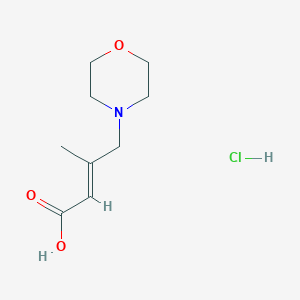
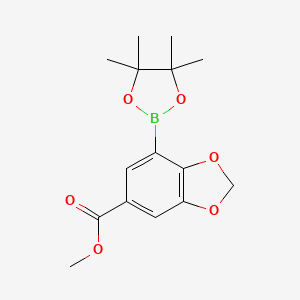

![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)
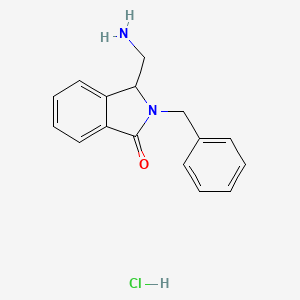
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)
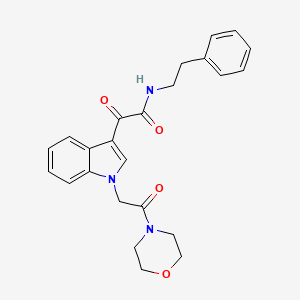
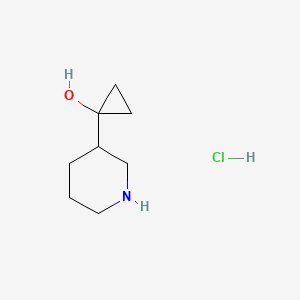
![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)
![2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride](/img/structure/B2844014.png)
